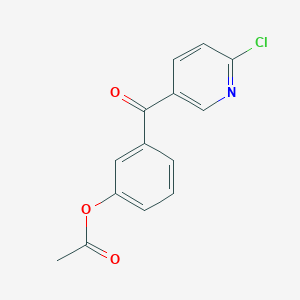

5-(3-Acetoxybenzoyl)-2-chloropyridine

Description

5-(3-Acetoxybenzoyl)-2-chloropyridine is a substituted pyridine derivative featuring a chloropyridine core linked to a 3-acetoxybenzoyl group. Despite this, structurally related 2-chloropyridine derivatives (e.g., ABT-594, thiazolidinedione hybrids) are well-documented in pharmacological research, particularly targeting nicotinic acetylcholine receptors (nAChRs) and metabolic disorders .

Properties

IUPAC Name |

[3-(6-chloropyridine-3-carbonyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c1-9(17)19-12-4-2-3-10(7-12)14(18)11-5-6-13(15)16-8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFHLZDVZXHAQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642180 | |

| Record name | 3-(6-Chloropyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-47-5 | |

| Record name | [3-(Acetyloxy)phenyl](6-chloro-3-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(6-Chloropyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetoxybenzoyl)-2-chloropyridine typically involves the acylation of 2-chloropyridine with 3-acetoxybenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or another suitable organic solvent.

- Temperature: Room temperature to reflux conditions.

- Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetoxybenzoyl)-2-chloropyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding hydroxy compound.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Hydrolysis: Formation of 5-(3-Hydroxybenzoyl)-2-chloropyridine.

Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

5-(3-Acetoxybenzoyl)-2-chloropyridine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: The compound can be used in studies to understand its interactions with biological targets and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 5-(3-Acetoxybenzoyl)-2-chloropyridine involves its interaction with specific molecular targets. The acetoxybenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the chloropyridine ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(3-Acetoxybenzoyl)-2-chloropyridine with structurally or functionally related 2-chloropyridine derivatives, based on the evidence provided:

Key Structural and Functional Insights:

ABT-594 vs. This compound :

- ABT-594’s azetidine-methoxy group confers high α4β2 nAChR affinity, whereas the acetoxybenzoyl group in the queried compound may favor esterase-mediated hydrolysis or alternative receptor interactions.

- ABT-594’s clinical failure underscores the importance of subtype selectivity in nAChR-targeted therapies .

Thiazolidine-2,4-dione Hybrids: These derivatives demonstrate how chloropyridine moieties enhance metabolic activity (e.g., PPAR-γ activation) but require balancing with polar groups (e.g., morpholino-triazine) to improve pharmacokinetics .

Safety Profiles :

- 2-Chloropyridine derivatives often exhibit toxicity risks (e.g., skin/eye irritation, neurotoxicity), necessitating stringent safety protocols during synthesis and handling .

Biological Activity

5-(3-Acetoxybenzoyl)-2-chloropyridine (CAS No. 898786-47-5) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHClNO

- Molecular Weight : 235.67 g/mol

The compound features a chlorinated pyridine ring substituted with an acetoxybenzoyl group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that this compound may exhibit:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis. This inhibition can lead to decreased cellular proliferation, making it a candidate for cancer treatment.

- Antimicrobial Properties : The presence of the chloropyridine moiety may enhance antimicrobial efficacy against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Potential inhibition of thymidylate synthase | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly induced apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death. This suggests potential use in chemotherapeutic applications.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of this compound revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating that the compound could serve as a lead structure for developing new antibiotics.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicity studies indicate that while the compound exhibits biological activity, it also presents some cytotoxic effects at higher concentrations. Further investigations are required to delineate the therapeutic window.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.